molecular formula C27H22N4O5S2 B6511694 methyl 4-[2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate CAS No. 932448-65-2

methyl 4-[2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6511694
CAS No.: 932448-65-2
M. Wt: 546.6 g/mol
InChI Key: HFRQOYZIRZFASR-UHFFFAOYSA-N
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Description

This compound is a highly complex tricyclic sulfonamide derivative featuring a fused heterocyclic core (8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene) substituted with a benzyl group at position 9 and a methyl benzoate-linked sulfanylacetamido moiety at position 2. Its structure integrates a sulfonamide bridge (8,8-dioxo), which confers unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-[[2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S2/c1-36-26(33)19-11-13-20(14-12-19)29-24(32)17-37-27-28-15-23-25(30-27)21-9-5-6-10-22(21)31(38(23,34)35)16-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRQOYZIRZFASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

Compound Core Structure Key Substituents Physicochemical Properties
Target compound (methyl 4-[2-({9-benzyl-...}sulfanyl)acetamido]benzoate) 8λ⁶-Thia-3,5,9-triazatricyclo[8.4.0.0²,⁷] 9-Benzyl, 4-sulfanylacetamido-methyl benzoate High molecular weight (est. >500 Da), polar due to sulfonamide and ester groups, low solubility
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane 4-Dimethylaminophenyl, 6-R-benzothiazol-2-yl Moderate solubility in polar aprotic solvents (DMSO), UV-active (λmax ~300 nm)
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentanecarboxylic acid-pyrrolidine Benzothiazol-2-yl amide, hydroxyl-methyl substituents Improved solubility via pyrrolidine carbonyl, enhanced stability in aqueous media

Reactivity and Functional Group Analysis

  • Sulfonamide vs. Amide Linkages : The target compound’s sulfonamide group (8,8-dioxo) enhances acidity (pKa ~1–2) compared to standard amides (pKa ~15–20), influencing hydrogen-bonding capacity and interaction with biological targets .
  • Benzothiazole vs. Benzyl Substituents : Benzothiazole-containing analogues (e.g., compounds) exhibit strong π-π stacking and fluorescence, whereas the 9-benzyl group in the target compound may prioritize lipophilicity and membrane permeability.
  • Spirocyclic vs.

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